ethyl 2-(6-oxo-8-pyrrol-1-yl-16-thia-2,4,5-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,7,10(15)-tetraen-5-yl)acetate
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Overview
Description
Ethyl [1-oxo-11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl]acetate is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [1-oxo-11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the core benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazine structure, followed by the introduction of the pyrrole and ethyl acetate groups. Key reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-oxo-11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl [1-oxo-11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl]acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, targeting specific biological pathways.
Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.
Biological Studies: Investigation of its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl [1-oxo-11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [1-oxo-11-(1H-pyrrol-1-yl)-7,8,9,10-tetrahydro1benzothieno[3’,2’:4,5]pyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl]acetate shares structural similarities with other heterocyclic compounds, such as benzothiophene derivatives and pyrrolo[1,2-d][1,2,4]triazine analogs.
Uniqueness
- The unique combination of heterocyclic rings and functional groups in this compound distinguishes it from other similar compounds. This structural uniqueness contributes to its specific chemical reactivity and potential applications.
Properties
IUPAC Name |
ethyl 2-(6-oxo-8-pyrrol-1-yl-16-thia-2,4,5-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(9),3,7,10(15)-tetraen-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-27-15(25)11-24-19(26)18-17(22-9-5-6-10-22)16-13-7-3-4-8-14(13)28-20(16)23(18)12-21-24/h5-6,9-10,12H,2-4,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXVTTHWBJRGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(C3=C(N2C=N1)SC4=C3CCCC4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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